2,4-Dichloro-3-fluorobenzenesulfonamide
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Overview
Description
2,4-Dichloro-3-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3-fluorobenzene-1-sulfonamide typically involves the sulfonation of 2,4-dichloro-3-fluorobenzene. This can be achieved through the reaction of 2,4-dichloro-3-fluorobenzene with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2,4-dichloro-3-fluorobenzene-1-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Biological Studies: The compound can be used to study the effects of sulfonamides on biological systems, including enzyme inhibition and protein interactions.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-fluorobenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.
3,5-Dichloro-4-fluorobenzene-1-sulfonamide: Similar structure but different substitution pattern, which can affect its reactivity and biological activity.
Uniqueness
2,4-Dichloro-3-fluorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the sulfonamide group, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C6H4Cl2FNO2S |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
2,4-dichloro-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(13(10,11)12)5(8)6(3)9/h1-2H,(H2,10,11,12) |
InChI Key |
VLGYJLIEDJOAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)Cl)F)Cl |
Origin of Product |
United States |
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